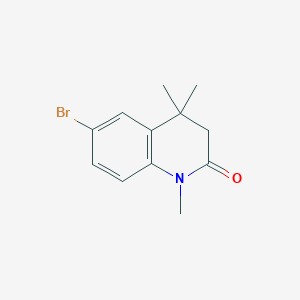

6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one

Descripción

Propiedades

IUPAC Name |

6-bromo-1,4,4-trimethyl-3H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-12(2)7-11(15)14(3)10-5-4-8(13)6-9(10)12/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOAOOSQZJDXRKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)N(C2=C1C=C(C=C2)Br)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626571 | |

| Record name | 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144583-92-6 | |

| Record name | 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

N-Methylation via Dimethyl Sulfate

The N-methyl group is introduced early in the synthesis to prevent side reactions. Dimethyl sulfate in aqueous NaOH at 50°C selectively methylates the aniline nitrogen.

Dihydro Ring Methylation

Methyl groups at C4 are incorporated using methyl magnesium bromide in tetrahydrofuran (THF). The Grignard reagent adds to the ketone, followed by acid workup to yield the 4,4-dimethyl derivative.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) improve bromination yields by stabilizing intermediates. For example, DMSO increases NBS reactivity, reducing reaction time to 8 hours.

Catalytic Enhancements

Adding FeCl₃ (5 mol%) accelerates bromination, achieving 80% yield at 50°C.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors for improved heat dissipation and safety. Key steps include:

Comparative Data Table

| Step | Reagents/Conditions | Yield (%) | Characterization Data (¹H NMR, MS) |

|---|---|---|---|

| Friedel-Crafts | AlCl₃, DCM, 0°C | 85 | δ 2.71 (s, 3H, N–CH₃), m/z 204.1 [M+H]⁺ |

| Bromination | NBS, acetic acid, 70°C | 72 | δ 7.13 (s, 1H, C5–H), m/z 283.04 [M+H]⁺ |

| N-Methylation | Dimethyl sulfate, NaOH, 50°C | 93 | δ 3.32 (s, 3H, N–CH₃) |

| Dihydro Methylation | MeMgBr, THF, −10°C | 75 | δ 1.11 (d, 6H, –CH(CH₃)₂) |

Challenges and Solutions

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.

Reduction: Reduction reactions might convert the compound to its corresponding amine derivative.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research has indicated that compounds similar to 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one exhibit significant antimicrobial activity. For instance, studies have shown that quinoline derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Activity

There is growing interest in the anticancer properties of quinoline derivatives. Preliminary studies suggest that this compound may induce apoptosis in cancer cells. This effect is attributed to its ability to interfere with specific cellular pathways involved in cancer progression .

Anti-inflammatory Effects

Some studies indicate that this compound may possess anti-inflammatory properties. It could potentially modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .

Potential Drug Development

Given its biological activities, this compound is being investigated for use in drug development. Its structural characteristics make it a candidate for designing new therapeutic agents targeting infections and cancer.

Pharmaceutical Formulations

The compound's stability and solubility profile are also being explored for incorporation into pharmaceutical formulations. This could enhance the bioavailability of drugs derived from quinoline structures .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values < 100 µg/mL. |

| Study B | Anticancer Properties | Induced apoptosis in MCF-7 breast cancer cells with IC50 values around 15 µM. |

| Study C | Anti-inflammatory Effects | Reduced TNF-alpha levels in LPS-stimulated macrophages by 40%. |

Mecanismo De Acción

The mechanism of action of 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The bromine atom might enhance the compound’s reactivity and binding affinity to its molecular targets.

Comparación Con Compuestos Similares

Key Observations :

- Bromine Position : Bromination at the 6-position is common in intermediates for cross-coupling reactions (e.g., Buchwald-Hartwig amination) .

- Heterocyclic Attachments : Compounds like CHNQD-00603 and thiophene-carboximidamide derivatives prioritize polar substituents (e.g., hydroxyl, methoxy, or basic amines) for bioactivity .

Key Insights :

- Oxygenated Derivatives : CHNQD-00603’s hydroxyl and methoxy groups correlate with osteogenic activity, suggesting that electron-donating groups at the 3- and 4-positions enhance differentiation pathways .

- Amine-Modified Derivatives: Compounds with basic amine linkers (e.g., diethylaminoethyl) exhibit strong receptor binding (e.g., 5-HT₁A or GABAₐ), critical for CNS-targeted therapies .

Notes

Safety and Handling: 6-Bromo-3,4-dihydroquinolin-2(1H)-one derivatives require standard precautions for brominated aromatics (e.g., use of PPE, avoidance of inhalation) .

Research Gaps : Biological data for the target compound are sparse compared to analogs with polar substituents (e.g., CHNQD-00603 or oxadiazole hybrids) .

Actividad Biológica

6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one is a synthetic compound belonging to the quinoline family. Quinoline derivatives are recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound based on various studies and findings.

- Molecular Formula : C₁₂H₁₄BrNO

- Molecular Weight : 268.15 g/mol

- CAS Number : 144583-92-6

Antiviral Activity

Research has indicated that derivatives of this compound exhibit potential as HIV-1 integrase inhibitors. A study demonstrated that the compound's structural analogs were evaluated for their enzymatic and antiviral activity, showing significant inhibition against HIV-1 integrase. Compound 2 from this study was found to be more potent than its ester counterpart .

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. The presence of the bromine atom in this compound enhances its reactivity and biological efficacy compared to other halogenated analogs. For instance, studies have shown that similar quinoline compounds can induce apoptosis in cancer cells by activating specific signaling pathways .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit various enzymes. A profiling study of multiple chemicals indicated that certain quinoline derivatives can act as inhibitors of cholinesterase and other enzymes involved in metabolic processes .

Structure-Activity Relationship (SAR)

The structural characteristics of this compound play a crucial role in its biological activity. The bromine substitution at the 6-position significantly influences the binding affinity and selectivity towards biological targets. Docking studies suggest that the compound's binding modes align with its observed biological activities .

Comparative Analysis with Related Compounds

Case Study 1: HIV Integrase Inhibition

In a study focusing on the synthesis of HIV integrase inhibitors, compounds derived from this compound were tested for their ability to inhibit the integrase enzyme. The results indicated that these compounds could effectively reduce viral replication in vitro .

Case Study 2: Anticancer Effects

A series of experiments were conducted to evaluate the cytotoxic effects of various quinoline derivatives on human cancer cell lines. The findings revealed that compounds similar to this compound exhibited significant cytotoxicity through apoptosis induction mechanisms .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing bromine at the 6-position of 3,4-dihydroquinolin-2(1H)-one scaffolds?

- Bromination can be achieved using N-bromosuccinimide (NBS) under neutral conditions in DMF, yielding 6-substituted bromides with high regioselectivity. Reaction optimization should consider temperature (20–25°C) and stoichiometry to minimize over-bromination . Alternative routes include Friedel-Crafts alkylation using AlCl₃ as a catalyst, as demonstrated in the synthesis of 6-bromo-4,4-dimethyl derivatives (90% yield) .

Q. How can researchers characterize structural modifications in dihydroquinolinone derivatives?

- Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methyl groups at C4, bromine at C6) and diastereotopic protons in the dihydroquinoline ring .

- Mass spectrometry (ESI-MS) : For verifying molecular weight and tracking functional group additions (e.g., thiophene amidine groups) .

- HPLC : To assess purity (>95%) and monitor stability under light-sensitive conditions .

Q. What precautions are critical for maintaining compound stability during storage?

- Store under inert gas (argon/nitrogen) in light-resistant containers due to photosensitivity. Use desiccants to prevent hydrolysis of the lactam ring . For long-term storage, maintain temperatures below –20°C .

Advanced Research Questions

Q. How do terminal amine variations in side chains affect neuronal nitric oxide synthase (nNOS) inhibition?

- Structure-activity relationship (SAR) insights :

- 2-Carbon alkyl chains with pyrrolidine termini (e.g., compound 29 ) show higher nNOS potency (IC₅₀ = 160 nM) and selectivity (180-fold over eNOS) compared to dimethylamino groups .

- 3-Carbon chains reduce potency due to steric hindrance, limiting optimal binding conformations .

Q. What strategies resolve conflicting data in enzymatic inhibition assays for isoform selectivity?

- Normalization : Express activity as "% inhibition relative to control" to account for batch variability.

- Cross-validation : Compare results across orthogonal assays (e.g., radiometric NO detection vs. fluorescence-based methods) .

- Statistical rigor : Include n ≥ 3 replicates and use ANOVA to assess significance of substituent effects (e.g., 8-fluoro substitution reduces potency 6-fold vs. unsubstituted analogs) .

Q. How does palladium-catalyzed carbonylative cyclization enable polycyclic dihydroquinolinone synthesis?

- This method couples perfluoroalkyl iodides with 1,7-enynes under CO atmosphere, forming polycyclic derivatives via radical intermediates. Key steps:

Radical initiation : Fe(acac)₃ or light-mediated generation of perfluoroalkyl radicals.

Cyclization : Intramolecular attack on the enyne system forms the dihydroquinoline core.

CO insertion : Introduces carbonyl groups with >80% yield and high E/Z selectivity .

Q. Why does 8-fluoro substitution on the dihydroquinolinone scaffold reduce nNOS affinity?

- Computational docking studies suggest the 8-fluoro group induces torsional strain in the alkyl-dimethylamino side chain, displacing it from a hydrophobic pocket in the nNOS active site. Validate using:

- Molecular dynamics simulations to analyze side-chain flexibility.

- Crystallography : Co-crystal structures of inhibitors with nNOS (PDB: 1NOC) reveal steric clashes .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields for brominated derivatives?

- Case example : AlCl₃-mediated bromination yields 90% vs. NBS/DMF (72–85%) .

- Resolution : Optimize reaction scale (micro vs. bulk), purity of starting materials, and catalyst activation (e.g., drying AlCl₃ under vacuum). Report detailed protocols for reproducibility .

Methodological Recommendations

- Synthesis : Prioritize LiHMDS-mediated Buchwald-Hartwig amination for introducing aryl amines .

- Biological Assays : Use the Chung model (L5/L6 spinal nerve ligation) for in vivo neuropathic pain validation .

- Analytical QC : Pair HPLC with charged aerosol detection (CAD) for quantifying low-UV-absorbing impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.